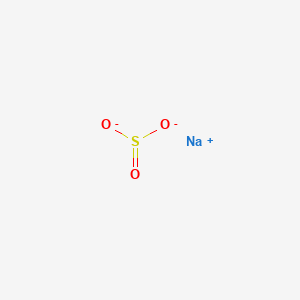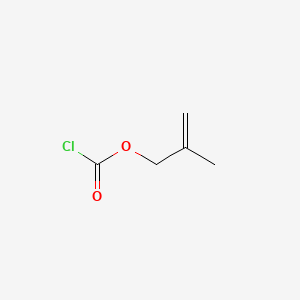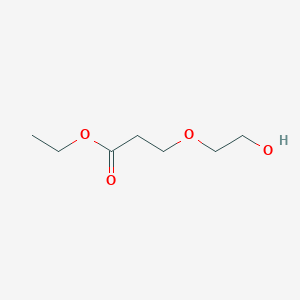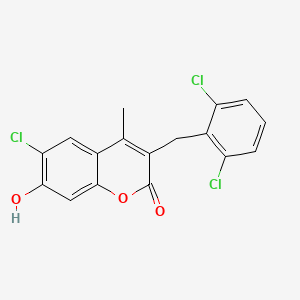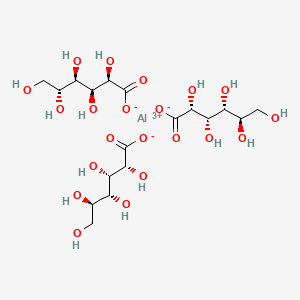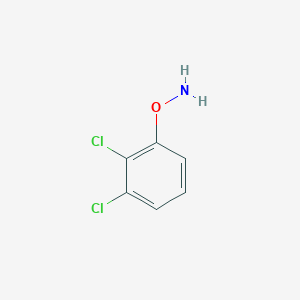![molecular formula C17H14BrN3O B8657914 2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B8657914.png)
2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline is a complex organic compound that features a quinoline core linked to an azetidine ring, which is further substituted with a 3-bromopyridin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromopyridine moiety, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the pyridine ring.
Scientific Research Applications
2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and pyridine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-((5-Bromo-2-chloropyrimidin-4-yl)oxy)azetidin-1-yl)quinoline: Similar structure but with a chloropyrimidine moiety.
1-(4-bromopyridin-2-yl-3,5,6-d3)azetidin-2,2,3,4,4-d5-3-ol: A deuterated analog with a hydroxyl group.
Uniqueness
2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromopyridine moiety, in particular, allows for targeted modifications and interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C17H14BrN3O |
|---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline |
InChI |
InChI=1S/C17H14BrN3O/c18-14-5-3-9-19-17(14)22-13-10-21(11-13)16-8-7-12-4-1-2-6-15(12)20-16/h1-9,13H,10-11H2 |
InChI Key |
ZXDURRSAHZNBMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3C=C2)OC4=C(C=CC=N4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


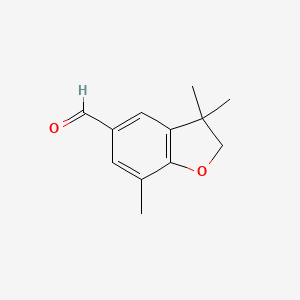
![Ethyl 5-formylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8657840.png)
![[2-(2-Amino-4-chlorophenoxy)phenyl]methanol](/img/structure/B8657849.png)
![2,2 Dimethyl-5-propionyl-[1,3]dioxane-4,6 dione](/img/structure/B8657859.png)
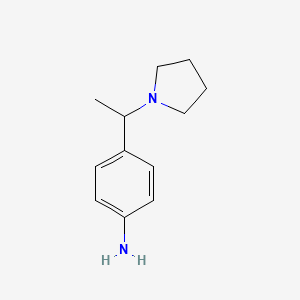
![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B8657869.png)
